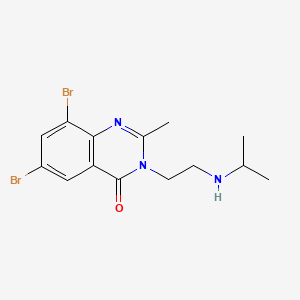
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- typically involves multi-step organic reactions. The starting materials often include 2-aminobenzamide and various brominated reagents. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Cyclization: Heating the intermediate compounds to form the quinazolinone core.
Alkylation: Introducing the isopropylaminoethyl group using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:
Continuous flow reactors: For efficient heat and mass transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification: Using crystallization, distillation, or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a similar core structure.
6,8-Dibromoquinazolinone: A derivative with bromine atoms at positions 6 and 8.
2-Methylquinazolinone: A derivative with a methyl group at position 2.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
特性
CAS番号 |
77300-95-9 |
|---|---|
分子式 |
C14H17Br2N3O |
分子量 |
403.11 g/mol |
IUPAC名 |
6,8-dibromo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H17Br2N3O/c1-8(2)17-4-5-19-9(3)18-13-11(14(19)20)6-10(15)7-12(13)16/h6-8,17H,4-5H2,1-3H3 |
InChIキー |
OYGNEPKLCOQMHA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


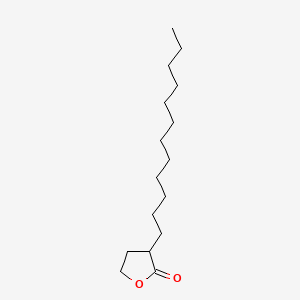
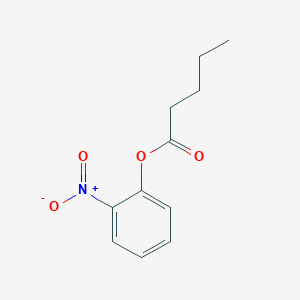
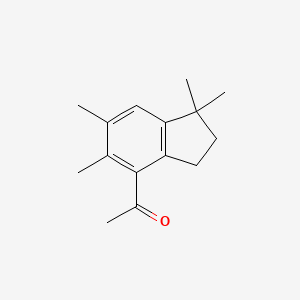
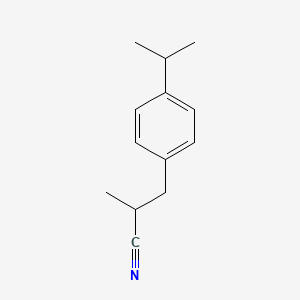
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

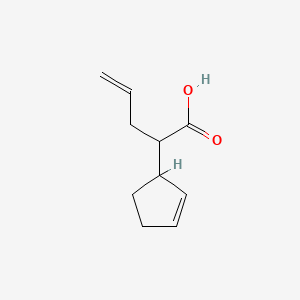
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
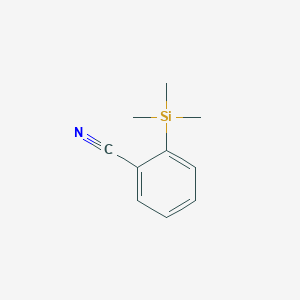
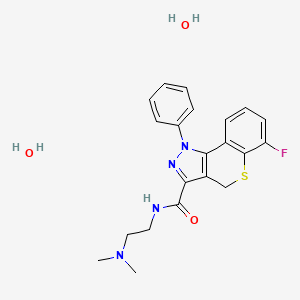
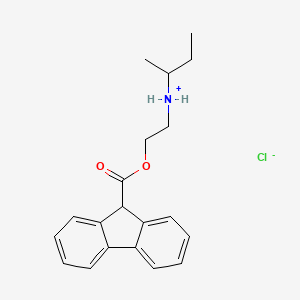

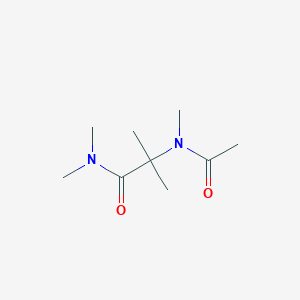
![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)
